(S)-2-(1-aminoethyl)-4-chlorophenol

Description

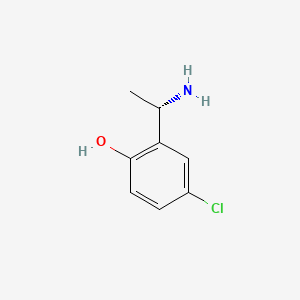

(S)-2-(1-Aminoethyl)-4-chlorophenol (CAS No. 1228569-39-8) is a chiral aromatic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol. Structurally, it features a phenol ring substituted with a chlorine atom at the para position and an (S)-configured 1-aminoethyl group at the ortho position (). This stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological activities.

The compound is synthesized via asymmetric synthesis routes, with one reported method achieving a 36.9% yield starting from 5-chloro-2-hydroxyacetophenone and involving imine formation (). It is primarily utilized as a pharmaceutical intermediate, particularly in patents related to drug development (e.g., CN111996222A) (). Storage recommendations include maintaining an inert atmosphere at 2–8°C to preserve stability ().

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDFZQZUBQSKDM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts due to their efficiency and selectivity. These methods typically employ transaminases, which offer an environmentally benign route for the synthesis of chiral amines .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-4-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Secondary amines

Substitution: Various substituted phenols

Scientific Research Applications

(S)-2-(1-aminoethyl)-4-chlorophenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Substituents | Key Functional Groups | Chiral Center |

|---|---|---|---|

| (S)-2-(1-Aminoethyl)-4-chlorophenol | Cl (para), NH₂-CH(CH₃)- (ortho) | Phenol, amine | Yes (S) |

| 4-Chlorophenol | Cl (para) | Phenol | No |

| 2-Amino-4-chlorophenol | Cl (para), NH₂ (meta) | Phenol, amine | No |

| 2,4-Dichlorophenol | Cl (para, ortho) | Phenol | No |

Physicochemical Properties

Hydrophobicity (Log P)

- 4-Chlorophenol: Log P = 2.27 ().

- 2,4-Dichlorophenol: Log P = 2.88 ().

- 2,4,6-Trichlorophenol: Log P = 3.48 ().

- This compound: Log P is unreported but predicted to be lower than 4-chlorophenol due to the polar aminoethyl group counteracting the chlorine’s hydrophobicity.

Electrochemical Behavior

- Ag/AgCl) ().

- Catechol and Resorcinol: Lower oxidation potentials (0.30 V and 0.15 V, respectively) due to fewer electron-withdrawing groups ().

Interaction Mechanisms in Environmental and Analytical Contexts

Adsorption and Extraction

- 4-Chlorophenol: Low recovery (20%) in magnetic mixed hemimicelle extraction due to moderate Log P (2.27) and lack of π-π interaction sites ().

- Flavonoids (e.g., Quercetin): Higher recovery (90%) despite similar Log P (2.16) due to extended aromatic systems enabling π-π stacking ().

- This compound: The aminoethyl group may enhance adsorption via hydrogen bonding, though steric effects could limit accessibility.

Biosensor Sensitivity

- 4-Chlorophenol: Half as sensitive as phenol in biosensors due to steric hindrance from the chlorine atom ().

- This compound: Sensitivity is unreported but likely influenced by the aminoethyl group’s polarity and chirality.

Biological Activity

(S)-2-(1-aminoethyl)-4-chlorophenol, also known as a chiral phenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an aminoethyl side chain and a chlorophenol moiety. Its chemical formula is C9H11ClN2O, with a molecular weight of 200.65 g/mol. The presence of the amino group contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzyme activity, influence receptor binding, and affect signal transduction pathways. Research indicates that it can act as an inhibitor or modulator for specific biological targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

In a comparative study, derivatives of 4-chlorophenol exhibited significant antibacterial efficacy, with some compounds demonstrating submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Activity

The cytotoxic profile of this compound has been evaluated in several cancer cell lines. It was found to possess selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal mammalian cells. This selectivity is critical for developing anticancer agents that minimize adverse effects on healthy tissues .

Study on Antibacterial Efficacy

A study published in 2022 evaluated the antibacterial activity of various chlorophenol derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of antibacterial activity comparable to clinically used antibiotics like ampicillin and isoniazid. The study emphasized the importance of structure-activity relationships in enhancing the efficacy of such compounds .

| Compound | Activity Against MRSA | Activity Against E. coli | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Low |

| Ampicillin | Yes | Yes | Moderate |

| Isoniazid | No | Yes | Low |

Mechanistic Studies

Mechanistic studies have revealed that this compound may exert its effects through the inhibition of specific enzymes involved in bacterial cell wall synthesis. This inhibition disrupts bacterial growth and proliferation, highlighting its potential as an antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.